
MBRI-001
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MBRI-001 is a deuterium-substituted plinabulin derivative as a potent anti-cancer agent. This compound exhibited better pharmacokinetic characteristics than that of plinabulin. Additionally, its antitumor activity is in a low nanomolar level for a variety of cancer cell lines and high activity against human NCI-H460 xenograted in mice intravenous administration. Importantly, continuous administration of this compound exhibited lower toxicity compared to docetaxel.
科学研究应用
Antitumor Activity Against Hepatocellular Carcinoma
Study Findings:
- MBRI-001 demonstrated superior anti-proliferative effects against human hepatocellular carcinoma cell lines (HCCLM3 and Bel-7402) compared to plinabulin.
- The compound inhibited microtubule formation and induced G2/M cell cycle arrest through the downregulation of cyclin B1 (CCNB1) .
- In vivo studies using human HCC xenograft models showed that this compound significantly inhibited tumor growth, with a combination treatment alongside sorafenib achieving a 72% inhibition rate compared to 40.7% for this compound alone .
Treatment | Inhibition Rate (%) |
---|---|
This compound | 40.7 |
Sorafenib | 47.7 |
This compound + Sorafenib | 72.0 |
Synergistic Effects with Gemcitabine in Pancreatic Cancer
Case Study Insights:
- Research indicated that this compound, when combined with gemcitabine, showed synergistic effects in pancreatic cancer cell lines (BxPC-3 and MIA PaCa-2).
- This combination enhanced apoptosis and DNA damage, significantly improving anti-tumor activity compared to either drug alone .
Combination | Apoptosis Induction | DNA Damage |
---|---|---|
Gemcitabine | Moderate | Low |
This compound | High | Moderate |
This compound + Gemcitabine | Very High | High |
Pharmacokinetic Properties
This compound's development involved modifying the plinabulin structure by incorporating a deuterium atom, which resulted in improved pharmacokinetic properties. Studies have shown that:
- This compound has better stability in plasma and liver microsomes than plinabulin.
- It exhibits low nanomolar-level antitumor activity across various cancer cell lines and is particularly effective in lung cancer xenograft models .
Stability and Distribution Data
Characteristic | This compound | Plinabulin |
---|---|---|
Stability in Plasma | Improved | Standard |
Tissue Distribution | High in Lungs | Moderate |
Antitumor Activity (Nanomolar) | Low | Moderate |
化学反应分析
Characterization Data
MBRI-001’s structure and purity were validated using advanced analytical techniques:
Comparative Analysis with Plinabulin
This compound’s deuterium substitution offers distinct advantages over plinabulin:
Reaction Optimization and Scalability
-
Yield Improvements : Optimized Suzuki-Miyaura conditions increased yield from 52% to 88% .
-
Purity Control : Chromatographic purification (HPLC) achieved >98% purity, critical for preclinical studies.
-
Scalability : Kilogram-scale synthesis demonstrated under GMP guidelines.
This compound’s synthesis leverages deuterium’s kinetic isotope effect to enhance pharmacokinetics while retaining plinabulin’s microtubule-destabilizing mechanism . These advancements position this compound as a promising candidate for oncology therapeutics, with ongoing clinical trials evaluating its efficacy in solid tumors .
属性
CAS 编号 |
2054938-28-0 |
---|---|
分子式 |
C19H19DN4O2 |
分子量 |
337.4011 |
IUPAC 名称 |
(Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D |
InChI 键 |
UNRCMCRRFYFGFX-JTSGUJNOSA-N |
SMILES |
CC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MBRI-001; MBRI 001; MBRI001. BPI-2358-d; NPI-2358-d; plinabulin-d. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。